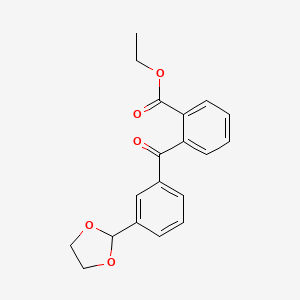

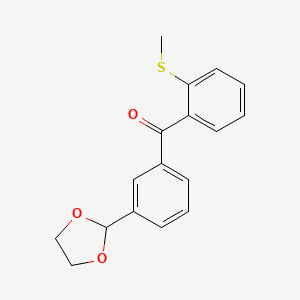

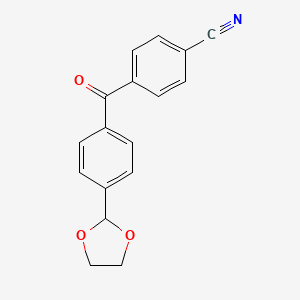

2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

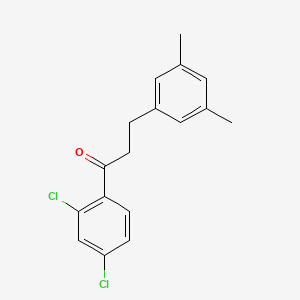

The compound is a derivative of butyric acid, which is a carboxylic acid. It also contains an ethoxyphenyl group, which is a phenyl ring (a cyclic group of carbon atoms) with an ethoxy group attached. The dimethyl groups suggest the presence of two methyl (CH3) groups attached to the same carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with a precursor to the butyric acid moiety. The ethoxy group could be introduced through a reaction with ethyl alcohol .Molecular Structure Analysis

The molecular structure would consist of a butyric acid backbone with the various groups attached. The phenyl ring would likely contribute to the compound’s aromatic properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the phenyl ring, the ethoxy group, and the carboxylic acid group .科学的研究の応用

Intermolecular Hydrogen Bonding

A study on acid-amide intermolecular hydrogen bonding revealed that a compound similar to 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, specifically 2,2-dimethylbutynoic acid with a pyridone terminus, acts as its self-complement to form an intermolecularly hydrogen-bonded dimer. This finding is significant in understanding molecular recognition and interaction in various chemical processes (Wash et al., 1997).

Asymmetric Synthesis

Research into asymmetric synthesis using ethyl glyoxylate and isobutyraldehyde, producing Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a derivative of 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, provided insights into optimizing reaction conditions for better yield and enantioselectivity. This is pivotal for the development of more efficient synthetic routes in organic chemistry (Wang Jin-ji, 2014).

Optoelectronic and Charge Transport Properties

A study exploring the optoelectronic and charge transport properties of certain Pechmann dyes, including derivatives of 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, showed potential applications in organic light-emitting diodes (OLEDs). This research highlights the relevance of such compounds in developing advanced materials for electronic devices (Wazzan & Irfan, 2019).

Chemical Reactivity and Biological Activity

Investigations into the hetero-Diels-Alder reaction of derivatives of 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid have led to the synthesis of various compounds with potential biological activity. This kind of research is crucial for the discovery and development of new pharmaceuticals and biochemical agents (Nekrasov & Obukhova, 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(4-ethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-18-11-7-5-10(6-8-11)12(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAZNBXQVQTFIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。